S-Enantiomer Advantage in NMDA Glycine Site Affinity
The tricyclic quinoxalinedione anilide (compound 2) derived from (S)-tetrahydroquinoline-2-carboxylate exhibits a Ki of 0.96 nM at the NMDA receptor glycine binding site, measured by radioligand displacement using [³H]-5,7-dichlorokynurenic acid on rat cortical membranes. The corresponding (R)-enantiomer has a Ki of 82 nM under identical assay conditions, representing an 85‑fold affinity loss [1]. This demonstrates that the (S)-configuration is a prerequisite for high-affinity binding in this pharmacophore class.
| Evidence Dimension | NMDA receptor glycine site binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.96 nM (S-enantiomer-derived tricyclic quinoxalinedione 2) |
| Comparator Or Baseline | Ki = 82 nM (R-enantiomer-derived tricyclic quinoxalinedione 2) |
| Quantified Difference | 85-fold (S-isomer superior) |
| Conditions | [³H]-5,7-dichlorokynurenic acid radioligand displacement assay, rat cortical membranes, in vitro |
Why This Matters
Procurement of the (S)-enantiomer hydrochloride rather than the racemate or (R)-form is essential for any program targeting the NMDA glycine site, as the 85‑fold affinity gap cannot be compensated by increased dosing.
- [1] Katayama, S.; Ae, N.; Nagata, R. Enzymatic Resolution of 2-Substituted Tetrahydroquinolines. Convenient Approaches to Tricyclic Quinoxalinediones as Potent NMDA-Glycine Antagonists. Tetrahedron: Asymmetry 1998, 9 (24), 4295–4299. DOI: 10.1016/S0957-4166(98)00444-3. View Source
